
6-(3-Aminophenyl)nicotinic acid
Overview
Description
6-(3-Aminophenyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is a derivative of nicotinic acid, featuring an aminophenyl group attached to the sixth position of the pyridine ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, greener methods are being explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties:
Recent studies have highlighted the antiviral properties of compounds related to 6-(3-Aminophenyl)nicotinic acid. For instance, 6-aminonicotinamide (a derivative) was identified as an effective inhibitor of Hepatitis B virus (HBV). This compound demonstrated significant reductions in HBV surface antigens and viral RNA levels in both in vitro and in vivo models, suggesting potential therapeutic applications for hepatitis treatments .
Anticancer Activity:
this compound has been explored for its synergistic effects when combined with other anticancer agents. Research indicates that it can enhance the efficacy of radiation therapy and other chemotherapeutic drugs across various cancer types, including breast and ovarian cancers. This property is attributed to its ability to modulate metabolic pathways involved in tumor progression .
Biochemical Tool
Enzyme Inhibition Studies:
The compound has also found utility in enzyme inhibition studies. It has been reported to interact with glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway, which plays a crucial role in cellular metabolism and redox balance. By inhibiting G6PD, this compound can induce metabolic changes that may be beneficial for studying metabolic disorders associated with cancer .
Structural and Spectroscopic Studies
Characterization Techniques:
The structural characteristics of this compound have been investigated using various spectroscopic techniques such as NMR, UV-Vis, and FT-IR spectroscopy. These studies provide insights into the molecular interactions and stability of the compound, essential for understanding its reactivity and potential applications in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 6-(3-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s ability to donate or accept electrons makes it a versatile agent in redox reactions, which are crucial for various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, known for its role as a vitamin (B3).
3-(2′-Aminophenyl)nicotinic acid: A similar compound with the amino group positioned differently on the aromatic ring.
Thiourea derivatives of nicotinic acid: Known for their antimicrobial properties.
Uniqueness
6-(3-Aminophenyl)nicotinic acid stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its specific positioning of the aminophenyl group enhances its ability to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Biological Activity
6-(3-Aminophenyl)nicotinic acid is a chemical compound that has attracted attention for its potential biological activities. As a derivative of nicotinic acid, it possesses unique properties that may influence various biochemical pathways and cellular processes. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an aminophenyl group attached to the sixth position of the pyridine ring of nicotinic acid. This structural modification is significant as it may enhance the compound's interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs) and other related pathways.
The primary mechanism of action for this compound is believed to involve its interaction with nAChRs, similar to nicotine. These receptors play critical roles in neurotransmission and have implications in various neurological disorders. The compound may act as an agonist at these receptors, influencing neuronal signaling and potentially providing neuroprotective effects.
Biochemical Pathways
- NAD+ Synthesis : Like nicotinic acid, this compound is likely involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism.
- Lipid Metabolism : Nicotinic acid is known to affect lipid profiles by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.
Pharmacokinetics
The pharmacokinetic profile of this compound is not fully characterized due to limited research; however, insights can be drawn from related compounds. It is expected that the compound will exhibit rapid absorption and distribution, akin to nicotine, which permeates cell membranes quickly. Environmental factors such as pH and temperature may influence its stability and efficacy.
Cellular Effects
The cellular effects of this compound are yet to be fully elucidated. However, analogs like nicotinamide have demonstrated significant effects on cell signaling pathways, gene expression, and cellular metabolism . The compound may also exhibit anti-inflammatory and antioxidant activities, contributing to its potential therapeutic applications.
Case Studies and Applications
- Neuroprotection : Research indicates that compounds related to nicotinic acid can promote neuronal survival during oxidative stress conditions. They achieve this through mechanisms such as preventing cytochrome c release and inhibiting caspase-mediated apoptosis .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Cancer Research : Similar compounds have been studied for their roles in cancer therapy. For instance, 6-aminonicotinamide has shown promise in enhancing the efficacy of anticancer agents through modulation of metabolic pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(3-aminophenyl)nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes often involve coupling reactions or functional group transformations. For example, substituted nicotinic acids can be synthesized via organolithium additions to pyridyl-oxazolines, followed by oxidation and deprotection steps . Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) critically impact yield. For instance, maintaining anhydrous conditions during organolithium reactions prevents side reactions, while pH control during deprotection avoids hydrolysis of sensitive groups. Purity is typically optimized using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel and gradient eluents.
Q. How can spectroscopic methods confirm the structure of this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm for pyridine/phenyl rings) and carboxyl groups (δ ~170 ppm in C).
- IR : A strong absorption band near 1680–1720 cm confirms the carboxylic acid group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 215.09 for CHNO). LC-MS/MS fragmentation patterns distinguish regioisomers .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Adjust pH to 2–3 (carboxylic acid protonation) for partitioning into organic solvents (e.g., ethyl acetate).
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) separates polar impurities .
- Crystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences. Yield optimization requires slow cooling to room temperature .
Q. How does the amino group at the 3-phenyl position influence the solubility and stability of nicotinic acid derivatives?
- Methodological Answer : The -NH group enhances water solubility via hydrogen bonding but may reduce stability under oxidative conditions. Stability assays (e.g., HPLC monitoring under UV light or varying pH) show degradation pathways. Buffered solutions (pH 6–7) minimize deamination, while lyophilization improves long-term storage .
Q. What are the key challenges in characterizing byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts like regioisomers or partially deprotected intermediates require advanced analytical workflows:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals.
- Tandem MS : Identifies fragmentation patterns unique to byproducts.
- Dynamic Light Scattering (DLS) : Detects aggregates in solution-phase reactions .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and biological interactions of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) to predict reactivity. Basis sets like 6-31G(d,p) and solvation models (e.g., PCM) improve accuracy .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Docking scores correlate with inhibitory activity in kinase assays .
Q. How do electron-donating groups (e.g., -NH) influence the acid-base behavior and coordination chemistry of nicotinic acid derivatives?
- Methodological Answer :
- Potentiometric Titration : Determines pKa values (e.g., carboxyl group pKa ~2.8, amino group pKa ~5.1). The -NH group increases electron density on the pyridine ring, shifting redox potentials (cyclic voltammetry) .
- Coordination Studies : UV-Vis and EPR spectroscopy monitor metal complex formation (e.g., Cu or Fe). Stability constants (log β) are calculated using SPECFIT .
Q. What in vitro models study the metabolic stability and toxicological profiles of this compound derivatives?
- Methodological Answer :
- Hepatocyte Incubations : Assess Phase I/II metabolism (e.g., CYP450-mediated oxidation). LC-MS identifies metabolites like hydroxylated or glucuronidated forms .
- Ames Test : Evaluates mutagenicity using Salmonella strains TA98/TA100. Negative results (≤2-fold revertant increase) indicate low genotoxic risk .
Q. How can kinetic studies elucidate the oxidation mechanisms of this compound in acidic media?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitors peroxomonosulfate (HSO) decay at λ = 260 nm. Rate laws derived from pseudo-first-order kinetics reveal a proton-assisted mechanism .
- Isotopic Labeling : O tracing in HO identifies oxygen incorporation into oxidation products .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Directing Groups : The -NH group directs electrophiles to the para position on the phenyl ring. Nitration (HNO/HSO) yields >85% para-nitro product.
- Protection/Deprotection : Boc-protection of -NH shifts selectivity to the pyridine ring. Deprotection (TFA) restores original reactivity .
Properties
IUPAC Name |
6-(3-aminophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJIKZZGWCQRHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686937 | |
Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-36-9 | |
Record name | 3-Pyridinecarboxylic acid, 6-(3-aminophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Aminophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.